(4-Bromo-2-(trifluoromethoxy)phenyl)methanol
Overview
Description
“(4-Bromo-2-(trifluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C8H6BrF3O2 . It has a molecular weight of 271.03 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 4-Bromo-2-(trifluoromethoxy)benzaldehyde .
Molecular Structure Analysis
The IUPAC name for this compound is [4-bromo-2-(trifluoromethoxy)phenyl]methanol . The InChI code for this compound is 1S/C8H6BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Organic Chemistry Applications
- Intermediates in Organic Synthesis : This compound is utilized in generating intermediates for further chemical transformations. For instance, it has been involved in the synthesis of naphthalenes and naphthols through aryne routes, demonstrating its utility in constructing polycyclic aromatic compounds (Schlosser & Castagnetti, 2001). Such processes are crucial for the development of pharmaceuticals and agrochemicals.
- Synthesis of Fluorinated Aromatics : The compound serves as a building block for fluorinated aromatic molecules, which are significant in medicinal chemistry due to their unique physicochemical properties (Liu et al., 2019).
Materials Science
- Polymer Chemistry : It is also instrumental in the synthesis of polymers with specific functional groups. The bromo and trifluoromethoxy groups offer reactive sites for further functionalization, leading to materials with potential applications in membrane technology and electronics (Liu et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVFMHREHCVREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672080 | |
Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220996-81-6 | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220996-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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